Three-Year Survival Advantage: Fosdenopterin vs. Untreated Natural History
In a pooled analysis of three clinical studies (one retrospective, two prospective open-label) comparing fosdenopterin/rcPMP-treated patients (N=14) to a natural history cohort (N=37 untreated), treated patients demonstrated a 3-year survival rate of 84% (11/13 evaluable patients) compared to 55% for matched untreated controls [1]. The risk of death was 5.1-fold higher in untreated patients (Cox proportional hazards 5.1; 95% CI 1.32-19.36; p=0.01), and this survival advantage was consistent across genotype-matched subanalyses [2].
| Evidence Dimension | Overall survival at 3 years |
|---|---|
| Target Compound Data | 84% survival rate (11 of 13 treated patients) |
| Comparator Or Baseline | 55% survival rate in untreated natural history cohort (18 matched patients) |
| Quantified Difference | Absolute survival improvement of 29 percentage points; hazard ratio for death = 5.1 (95% CI 1.32-19.36, p=0.01) |
| Conditions | Pooled analysis of Studies 1 (retrospective), 2 and 3 (prospective open-label) in patients with genetically confirmed MoCD Type A; median follow-up duration varied across studies |
Why This Matters
This survival differential is the pivotal regulatory endpoint upon which FDA approval was granted, making fosdenopterin the only therapy with demonstrated mortality reduction in this ultra-rare disease.
- [1] Schwarz G, et al. Increased survival in patients with molybdenum cofactor deficiency type A treated with cyclic pyranopterin monophosphate. J Inherit Metab Dis. 2025;48(2):e70000. View Source
- [2] Sentynl Therapeutics. First comprehensive body of clinical evidence supporting NULIBRY in treating MoCD Type A compared to natural history. Press release, April 2, 2025. View Source
